N-(4-(N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide is a synthetic organic compound with intriguing chemical properties and applications Its unique structure features a pyrimidine ring substituted with dimethylamino and dimethyl groups, attached to a sulfamoyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: 2-(dimethylamino)-4,6-dimethylpyrimidine-5-amine, sulfonyl chloride, and acetic anhydride.
Key Reactions: The preparation involves a multistep synthesis.
Sulfamoylation: The initial step is the reaction between 2-(dimethylamino)-4,6-dimethylpyrimidine-5-amine and sulfonyl chloride, forming the intermediate N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)sulfonamide.
Acetylation: The subsequent reaction of this intermediate with acetic anhydride yields N-(4-(N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide.
Industrial Production Methods
Industrial-scale production typically optimizes the above synthetic route to enhance yield and purity. Reaction conditions, such as temperature, pressure, and solvent choice, are finely tuned. Catalysts and automated processes may also be employed to increase efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxidative conditions can modify the dimethylamino group to various oxidation states.
Reduction: Reduction reactions may target the sulfamoyl group, reducing it to a simpler amine derivative.
Substitution: Substituting the phenyl or pyrimidine rings is feasible with halogens or other electrophiles, modifying the compound's properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Halogenated compounds, strong bases for deprotonation.
Major Products Formed
Oxidation Products: Various N-oxides and sulfoxides.
Reduction Products: Simplified amine derivatives.
Substitution Products: Halogenated or otherwise substituted aromatic derivatives.
Scientific Research Applications
In Chemistry
The compound serves as a precursor or intermediate in synthesizing more complex molecules, acting as a scaffold for further functionalization.
In Biology
Investigations into its biological activity have explored its role as a potential enzyme inhibitor or receptor modulator, given its structural complexity.
In Medicine
Although not yet a commercial drug, its structure offers insights into designing novel therapeutic agents, particularly in areas needing enzyme inhibition or receptor interaction.
In Industry
In the industrial context, it may be used in developing advanced materials or fine chemicals, benefiting from its reactivity and stability under various conditions.
Mechanism of Action
Molecular Targets and Pathways
Enzyme Inhibition: The compound's binding to enzyme active sites may hinder their activity, potentially useful in designing inhibitors.
Receptor Modulation: Its ability to interact with cellular receptors might modulate signal transduction pathways, offering therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(2-(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide: A structurally simpler analog lacking the dimethyl groups, potentially less potent.
N-(4-(N-(4-methylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide: Substitution variation affecting biological activity and reactivity.
N-(4-(N-(2-chloropyrimidin-5-yl)sulfamoyl)phenyl)acetamide: Halogen-substituted analog with different chemical properties.
Uniqueness
N-(4-(N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide stands out due to its specific substitution pattern, imparting unique reactivity and potential biological activities not observed in its analogs.
Properties
IUPAC Name |
N-[4-[[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c1-10-15(11(2)18-16(17-10)21(4)5)20-25(23,24)14-8-6-13(7-9-14)19-12(3)22/h6-9,20H,1-5H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCOXDCPADQQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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